3-Dimethylamino-2-isocyanoacrylic acid methylester 3-Dimethylamino-2-isocyanoacrylic acid methylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699913
InChI: InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3
SMILES: CN(C)C=C(C(=O)OC)[N+]#[C-]
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

3-Dimethylamino-2-isocyanoacrylic acid methylester

CAS No.:

Cat. No.: VC13699913

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

3-Dimethylamino-2-isocyanoacrylic acid methylester -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate
Standard InChI InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3
Standard InChI Key FREGRQYTSPAJDX-UHFFFAOYSA-N
SMILES CN(C)C=C(C(=O)OC)[N+]#[C-]
Canonical SMILES CN(C)C=C(C(=O)OC)[N+]#[C-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Dimethylamino-2-isocyanoacrylic acid methylester is systematically named methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate, reflecting its esterified acrylic acid backbone substituted with dimethylamino and isocyanato groups . Its molecular formula C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2 corresponds to a precise mass of 154.17 g/mol, with a polar surface area (PSA) of 29.54 Ų and a calculated logP value of 0.1025, indicating moderate hydrophilicity . The compound’s SMILES notation, CN(C)C=C(C(=O)OC)[N+]#[C-], underscores the conjugation between the electron-withdrawing isocyanato group and the electron-donating dimethylamino moiety, a configuration critical to its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight154.17 g/mol
Exact Mass154.0743 g/mol
Polar Surface Area (PSA)29.54 Ų
logP0.1025
Boiling PointNot reported
Melting Point61.0–67.0°C

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via condensation reactions involving dimethylamine, isocyanate precursors, and acrylic acid derivatives. A notable method employs Yb(OTf)₃ as a Lewis acid catalyst in methanol, facilitating a one-pot, three-component reaction between aldehydes, amines, and 3-dimethylamino-2-isocyanoacrylic acid methylester . This approach yields 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, highlighting the compound’s role as a linchpin in MCR chemistry .

Mechanistic Insights

The isocyanato group’s electrophilicity drives nucleophilic attacks by amines or alcohols, forming intermediates that cyclize into heterocyclic products. For example, in the synthesis of pyrazine derivatives, the compound’s α-isocyanatoacrylate moiety reacts with imines generated in situ from aldehydes and amines, followed by intramolecular cyclization and oxidation . Density functional theory (DFT) studies suggest that the dimethylamino group enhances electron density at the β-carbon, stabilizing transition states during cycloadditions .

Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

The compound’s dual functionality enables its use in constructing nitrogen-containing heterocycles, which are pivotal in pharmaceuticals and agrochemicals. For instance, its reaction with benzaldehyde and aniline derivatives produces pyrazine carboxylates, scaffolds prevalent in antiviral and antitumor agents . The reaction’s efficiency (yields up to 85%) and stereoselectivity (E/Z ratios > 9:1) underscore its synthetic value .

Materials Science

In polymer chemistry, the isocyanato group participates in urethane and urea bond formation, enabling the synthesis of polyurethanes with tailored mechanical properties. Recent patents describe its incorporation into photoactive resins for 3D printing, leveraging its rapid crosslinking under UV irradiation.

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated the compound’s utility in enantioselective synthesis of β-lactams using chiral phosphine catalysts, achieving enantiomeric excesses (ee) >90% . This breakthrough expands its applicability in antibiotic development.

Computational Modeling

Molecular dynamics simulations revealed that the compound’s conformational flexibility enhances its binding affinity to protease enzymes, informing drug design efforts targeting HIV-1 protease.

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